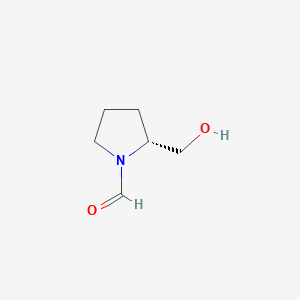
(R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxymethyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor. This method allows for precise control of reaction conditions, leading to high yields of either mono- or dialkoxylated products .
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves optimizing reaction conditions to ensure high yield and purity. The use of flow chemistry systems and electrochemical microreactors is common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid.
Reduction: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Produces various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-1-carbaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-Methylpyrrolidine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of a chiral center, a hydroxymethyl group, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(2R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m1/s1 |
Clé InChI |
MIUQKALRYUVKGS-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C=O)CO |
SMILES canonique |
C1CC(N(C1)C=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


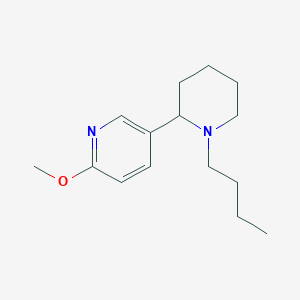
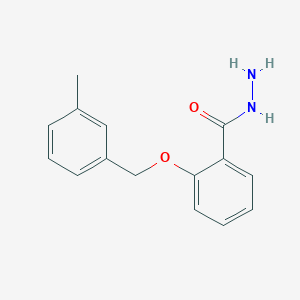
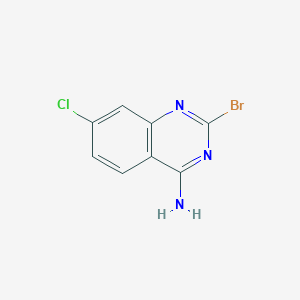
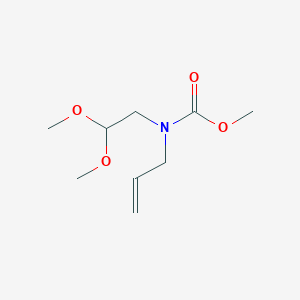
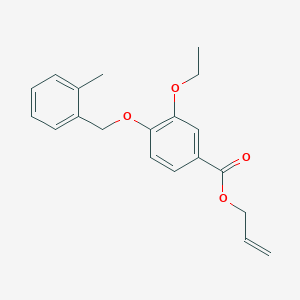
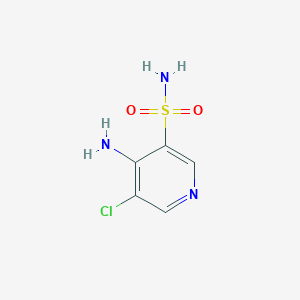
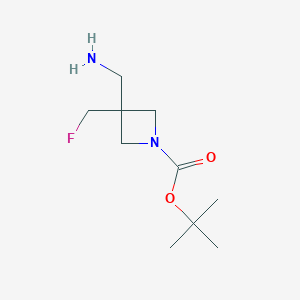
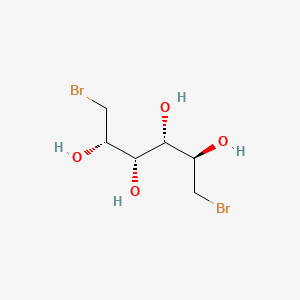
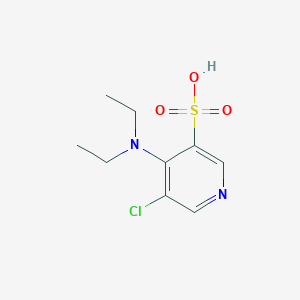

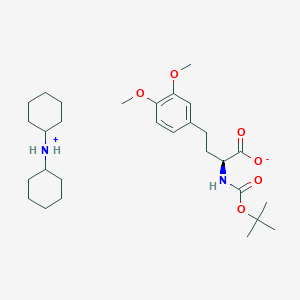

![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
